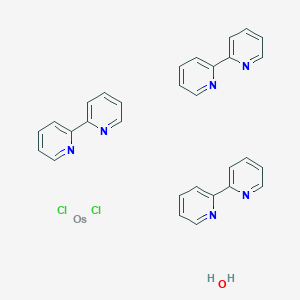
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate is a coordination compound that features osmium as the central metal atom coordinated with two chloride ions and 2-pyridin-2-ylpyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloroosmium;2-pyridin-2-ylpyridine;hydrate typically involves the reaction of osmium tetroxide with 2-pyridin-2-ylpyridine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:
[ \text{OsO}4 + 2 \text{C}{10}\text{H}_8\text{N}_2 + 2 \text{HCl} \rightarrow \text{OsCl}2(\text{C}{10}\text{H}_8\text{N}_2)_2 \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials and as a precursor for other osmium-containing compounds.
Mécanisme D'action
The mechanism by which dichloroosmium;2-pyridin-2-ylpyridine;hydrate exerts its effects involves coordination with biological molecules such as DNA and proteins. The compound can form stable complexes with these molecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris-(2,2’-bipyridine)osmium(II) chloride hydrate
- Cis-bis(2,2’-bipyridine)dichlororuthenium(II) dihydrate
Uniqueness
Dichloroosmium;2-pyridin-2-ylpyridine;hydrate is unique due to its specific coordination environment and the presence of 2-pyridin-2-ylpyridine ligands
Propriétés
Numéro CAS |
222958-27-2 |
|---|---|
Formule moléculaire |
C30H26Cl2N6OOs |
Poids moléculaire |
747.7 g/mol |
Nom IUPAC |
dichloroosmium;2-pyridin-2-ylpyridine;hydrate |
InChI |
InChI=1S/3C10H8N2.2ClH.H2O.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |
Clé InChI |
NZRCLATYFMIXFH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Os]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
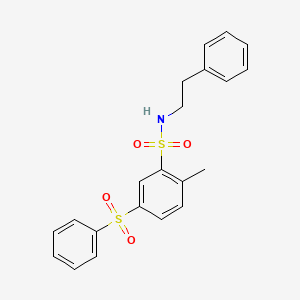
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
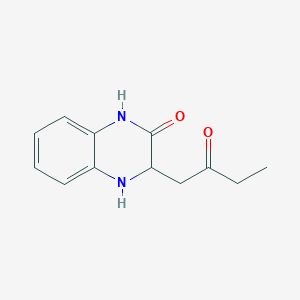
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
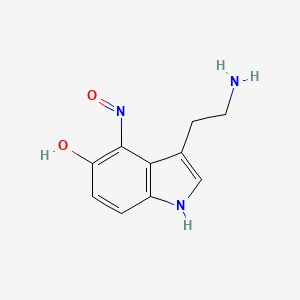
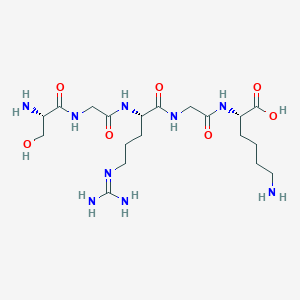
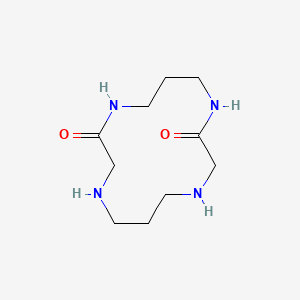
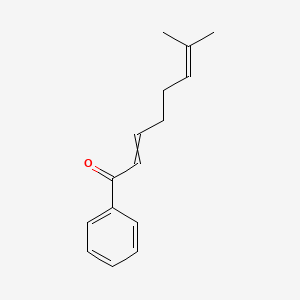
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
